molecular formula C9H16O3 B134633 Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))- CAS No. 152375-23-0

Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))-

Cat. No. B134633
M. Wt: 172.22 g/mol
InChI Key: RWEZZEBPLLEJBN-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))-, commonly known as epoxy ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Epoxy ketone belongs to the class of organic compounds known as ketones and is widely used in the field of chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of epoxy ketone involves the covalent modification of the active site of target enzymes. This modification leads to the inhibition of enzyme activity and subsequent disruption of cellular processes that are dependent on the target enzyme.

Biochemical And Physiological Effects

Epoxy ketone has been shown to have significant biochemical and physiological effects in various experimental systems. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Epoxy ketone has also been shown to have anti-inflammatory effects, as it can inhibit the activity of certain enzymes that are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

Epoxy ketone has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized using simple chemical reactions. However, epoxy ketone can be toxic to cells at high concentrations, and its use in vivo may be limited due to potential toxicity concerns.

Future Directions

There are several potential future directions for research on epoxy ketone. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of epoxy ketone. Another area of interest is the investigation of the potential use of epoxy ketone in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the potential toxicity of epoxy ketone in vivo and to determine its potential for clinical use.
Conclusion
Epoxy ketone is a unique chemical compound with significant potential for use in scientific research. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for the identification and characterization of proteasome inhibitors and the development of cancer therapies. Further research is needed to fully understand the potential applications of epoxy ketone and to determine its potential for clinical use.

Synthesis Methods

Epoxy ketone can be synthesized through several methods, including the reaction of 3-bromohex-1-ene with ethyl oxalate in the presence of a palladium catalyst. Another method involves the reaction of 3-chlorohex-1-ene with ethyl oxalate in the presence of a base such as potassium carbonate.

Scientific Research Applications

Epoxy ketone has been extensively studied for its potential applications in scientific research. It has been used as a tool for the identification and characterization of proteasome inhibitors, which are essential for the regulation of protein degradation in cells. Epoxy ketone has also been used as a tool for the development of cancer therapies, as it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

properties

CAS RN

152375-23-0

Product Name

Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))-

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(2R,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8+,9-/m1/s1

InChI Key

RWEZZEBPLLEJBN-HRDYMLBCSA-N

Isomeric SMILES

CCCCC[C@H]([C@@H]1[C@@H](O1)C=O)O

SMILES

CCCCCC(C1C(O1)C=O)O

Canonical SMILES

CCCCCC(C1C(O1)C=O)O

Other CAS RN

152375-23-0

Origin of Product

United States

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